molecular formula C25H20N4O3S B11269764 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11269764
M. Wt: 456.5 g/mol
InChI Key: ZPYTTZSMEMZOSX-UHFFFAOYSA-N
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Description

The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule featuring a quinazoline core, an oxadiazole ring, and a phenyl group substituted with a methylthio group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, and other transition metals.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro, halo, and other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the quinazoline and oxadiazole moieties, which are known for their bioactive properties .

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Quinazoline derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties .

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to inhibit enzymes or receptors involved in cell signaling pathways. The oxadiazole ring may interact with nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the quinazoline core, oxadiazole ring, and methylthio-substituted phenyl group in 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

This compound’s potential for diverse chemical reactions and its promising biological activities make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3S/c1-33-19-10-7-17(8-11-19)22-27-23(32-28-22)18-9-12-20-21(15-18)26-25(31)29(24(20)30)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,26,31)

InChI Key

ZPYTTZSMEMZOSX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Origin of Product

United States

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